Pyrindamycin B

Antitumor Multidrug Resistance P388 Leukemia

Multidrug-resistant (MDR) cancer models present a critical challenge when standard chemotherapeutics fail due to P-glycoprotein efflux. Pyrindamycin B addresses this gap as a sequence-selective DNA minor groove alkylator that achieves identical intracellular accumulation in both drug-sensitive and MDR cell lines. • Bypasses MDR: Retains full cytotoxicity in P388/ADR leukemia where doxorubicin is ineffective • Sequence-selective: Preferential N3-adenine alkylation at 5′-AAA and 5′-TTA motifs • Dual antibacterial: MIC 12.5 μM (S. aureus) and 25 μM (E. coli) Supplied at ≥98% purity with CoA. Ambient shipping; store at -20°C.

Molecular Formula C26H26ClN3O8
Molecular Weight 544 g/mol
Cat. No. B1257376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrindamycin B
Synonyms1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
duocarmycin C1
pyrindamycin B
Molecular FormulaC26H26ClN3O8
Molecular Weight544 g/mol
Structural Identifiers
SMILESCC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC
InChIInChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1
InChIKeyILRQRCTVPANBBE-GWQKEKGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrindamycin B: Compound Overview


Pyrindamycin B (also designated Duocarmycin C1, Antibiotic DC 89A1, or SF 2582B) is a naturally occurring pyrroloquinoline antitumor antibiotic derived from Streptomyces fermentation [1]. It belongs to the duocarmycin/CC-1065 family of DNA minor groove binding agents and exerts its biological effects through sequence-selective alkylation of the N3 position of adenine residues within double-stranded DNA [2]. The compound is characterized by the molecular formula C26H26ClN3O8 (MW 543.95) and contains the pharmacophore common to the duocarmycin alkylation subunit [3].

Pyrindamycin B Irreplaceability in MDR Research


Generic substitution within the pyrindamycin class or with conventional anthracyclines is scientifically inappropriate due to documented differential activity against multidrug-resistant (MDR) phenotypes and distinct DNA sequence targeting preferences. While pyrindamycins A and B share the same core pharmacophore and exhibit comparable cytotoxicity in drug-sensitive models, their performance diverges in the context of MDR cell lines [1]. More critically, the duocarmycin family demonstrates exquisite sequence-selective DNA alkylation that varies across structural analogs; substitution of one family member for another without validating sequence context compromises experimental reproducibility [2]. The quantitative evidence below establishes precisely where Pyrindamycin B presents measurable differentiation.

Pyrindamycin B Differentiation Evidence


Cytotoxicity Against MDR Leukemia vs. Doxorubicin

Pyrindamycins A and B both exhibit stronger cytotoxic activities than doxorubicin toward murine and human tumor cell lines, with the most pronounced differentiation observed against doxorubicin-resistant cells [1]. In vivo, pyrindamycins A and B demonstrated activity against P388/ADR, a multidrug-resistant tumor cell line, while doxorubicin is ineffective against this MDR phenotype due to P-glycoprotein-mediated efflux [1]. Intracellular accumulation studies confirmed that pyrindamycins A and B achieve identical accumulation levels in P388/ADR as in drug-sensitive P388 cells, indicating evasion of MDR efflux mechanisms [1].

Antitumor Multidrug Resistance P388 Leukemia

Sequence-Specific Adenine N3 Alkylation

Electrospray ionization mass spectrometry (ESI-MS) and tandem MS/MS analysis of pyrindamycin B (duocarmycin C1) binding to self-complementary oligonucleotides revealed sequence-selective alkylation of the N3 position of adenine, with pronounced preference for 5'-AAA and 5'-TTA sequences [1]. This minor groove binding and adenine N3 alkylation mechanism contrasts with hedamycin and DC92-B, which are intercalating agents that target the N7 of guanines within 5'-CGT and, to a lesser extent, 5'-CGG sequences [1].

DNA Alkylation Sequence Selectivity Minor Groove Binder

P388 Leukemia Efficacy vs. Pyrindamycin A

In head-to-head in vivo studies, both pyrindamycins A and B demonstrated significant therapeutic effects toward murine P388 leukemia, with no activity observed against solid tumors [1]. The in vivo efficacy profile of pyrindamycin B matches that of pyrindamycin A in the P388 leukemia model [1]. For Pyrindamycin A, quantitative IC50 values of 3.9 μg/mL have been documented against both P388 and P388/ADR cells . Notably, the intracellular accumulation of both pyrindamycins in P388/ADR cells remains identical to that in drug-sensitive P388 cells, confirming that neither analog is subject to MDR-mediated efflux [1].

In Vivo Antitumor P388 Leukemia Comparative Efficacy

Gram-Positive and Gram-Negative Antibacterial Activity

Pyrindamycin B exhibits antibacterial activity against both Gram-positive and Gram-negative bacterial strains [1]. Quantitative minimum inhibitory concentration (MIC) data have been reported with an MIC of 12.5 μM against Staphylococcus aureus COL (Gram-positive) and an MIC of 25 μM against Escherichia coli (Gram-negative) [1]. This dual-spectrum antibacterial profile is consistent with the compound's DNA synthesis inhibition mechanism and distinguishes it from many narrow-spectrum DNA alkylators.

Antibacterial Gram-Positive Gram-Negative

Selective DNA Synthesis Inhibition

Mechanistic studies comparing macromolecular synthesis pathways revealed that pyrindamycins A and B strongly inhibited DNA synthesis compared with RNA or protein synthesis in tumor cells [1]. This selective DNA synthesis inhibition profile is consistent with the compounds' minor groove binding and adenine N3 alkylation mechanism, and contrasts with agents that promiscuously inhibit multiple macromolecular synthesis pathways.

DNA Synthesis Inhibition Macromolecular Synthesis Mechanism of Action

Pyrindamycin B Application Scenarios


MDR Leukemia Model Studies

Pyrindamycin B is a scientifically justified selection for studies involving P388/ADR or other MDR leukemia models where doxorubicin fails due to P-glycoprotein-mediated efflux. The compound achieves identical intracellular accumulation in resistant and sensitive cells, bypassing MDR mechanisms [1]. This application scenario is supported by direct head-to-head comparative data showing pyrindamycins exhibit stronger cytotoxicity than doxorubicin toward doxorubicin-resistant cells and demonstrate in vivo activity against the P388/ADR MDR model [1].

DNA Minor Groove Binding and Adenine Alkylation

Pyrindamycin B is appropriate for mechanistic investigations of DNA minor groove recognition and sequence-selective alkylation, with documented preference for 5'-AAA and 5'-TTA motifs within double-stranded oligonucleotides [2]. ESI-MS/MS methodology has validated its binding mode as a non-covalent minor groove interaction preceding covalent N3 adenine alkylation, distinguishing it from intercalating guanine N7 alkylators such as hedamycin and DC92-B [2].

Gram-Negative Antibacterial Screening

Pyrindamycin B warrants consideration in antibacterial discovery campaigns requiring activity against Gram-negative organisms, with documented MIC of 25 μM against E. coli and 12.5 μM against S. aureus [3]. This dual Gram-positive/Gram-negative activity profile offers broader utility than narrow-spectrum alternatives like Thiocoraline, which lacks measurable Gram-negative activity (MIC >100 μg/mL against E. coli) [3].

Selective DNA Synthesis Inhibition in Tumor Cells

For experimental systems requiring preferential DNA synthesis inhibition over RNA or protein synthesis perturbation, Pyrindamycin B provides a mechanistically defined tool. Macromolecular precursor incorporation studies confirm strong DNA synthesis inhibition with comparatively weaker effects on RNA and protein synthesis in tumor cells [1]. This selectivity profile supports its use in studies where confounding off-pathway effects must be minimized.

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